Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

描述

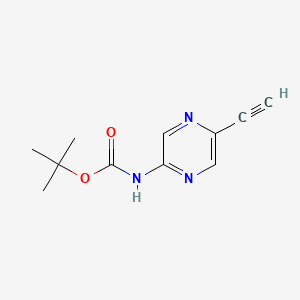

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a carbamate-protected heterocyclic compound featuring a pyrazine core substituted with an ethynyl group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 2. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol (calculated based on structural analysis). The Boc group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses .

This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and macrocyclic compounds.

属性

IUPAC Name |

tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJMWGIHBJWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazinyl ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, dihydropyrazine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to act as a protecting group for amines, facilitating the selective modification of functional groups during chemical reactions. This property is particularly useful in peptide synthesis where the stability and ease of removal under mild conditions are crucial .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Palladium-catalyzed | 105 °C, 2.5 hours in 1,4-dioxane | 75% |

| Pyridine reaction | 50 °C, 2 hours | Variable |

Biological Applications

Enzyme Mechanisms and Biochemical Probes

The compound is utilized in studying enzyme mechanisms due to its ability to interact with specific molecular targets. Its ethynyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. This characteristic makes it a valuable probe in biochemical assays aimed at understanding enzyme functions and interactions .

Neuroprotective Properties

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes. These effects are attributed to the compound's ability to reduce pro-inflammatory cytokines and oxidative stress markers .

Pharmaceutical Applications

Key Intermediate in Drug Development

In the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its role as a building block in drug development is underscored by its structural versatility and reactivity .

Case Study: Inhibition of Enzymatic Activity

A study explored the inhibitory effects of related carbamate compounds on β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The results demonstrated that these compounds could potentially modulate enzyme activity, suggesting therapeutic implications for cognitive disorders .

作用机制

The mechanism of action of tert-butyl (5-ethynylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The pyrazinyl ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl (5-ethynylpyrazin-2-yl)carbamate with structurally analogous tert-butyl carbamate derivatives:

Key Observations:

- Functional Groups: The ethynyl group in the target compound distinguishes it from analogs with cyanoethyl (electron-withdrawing) or nitrophenyl (electron-deficient) substituents.

- Reactivity: Ethynyl groups enable click chemistry, whereas nitro or cyano groups are more suited for nucleophilic substitutions or reductions. Pyrazine derivatives are less common in kinase inhibitors compared to pyrimidine-based compounds, which dominate in kinase-binding motifs .

Stability and Toxicity

- Stability: The Boc group in the target compound is acid-labile, requiring neutral conditions for storage. A related compound, tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, is incompatible with strong oxidizers and bases, suggesting similar precautions for the target compound .

- Toxicity: No specific data exists for the target compound, but tert-butyl carbamates generally exhibit low acute toxicity.

生物活性

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 8197173

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the pyrazinyl ring can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its efficacy in enzyme inhibition is crucial for its potential therapeutic applications, particularly in conditions where enzyme dysregulation is a factor.

Table 1: Enzyme Inhibition Data

Case Studies

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. The compound demonstrated a significant reduction in cell death and inflammation markers, suggesting potential use in Alzheimer's disease management . -

SARS-CoV Protease Inhibition :

Another study evaluated the compound's inhibitory effect on SARS-CoV 3CL protease, showing promising results that indicate its potential as a therapeutic agent against viral infections .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, further investigations are required to establish a comprehensive safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。